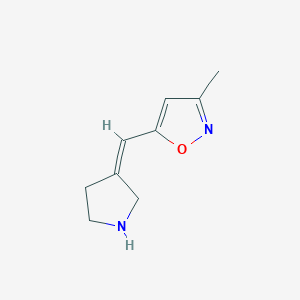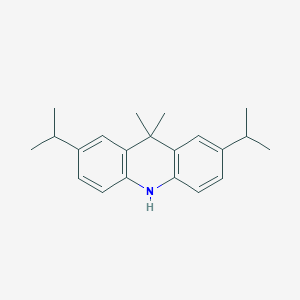
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds with a wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound is known for its unique structural features, which include two isopropyl groups and two methyl groups attached to the acridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 9,10-dihydroacridine with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while substitution reactions can produce a variety of functionalized acridines .
Aplicaciones Científicas De Investigación
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: A closely related compound with similar structural features but lacking the isopropyl groups.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: Another derivative with bromine atoms instead of isopropyl groups.
Uniqueness
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical and physical properties.
Propiedades
Fórmula molecular |
C21H27N |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine |
InChI |
InChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3 |
Clave InChI |
AEYPGWMPENDSSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



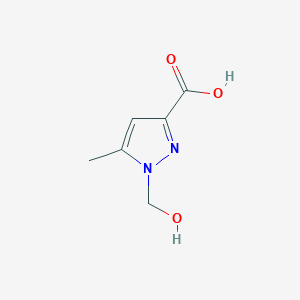
![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
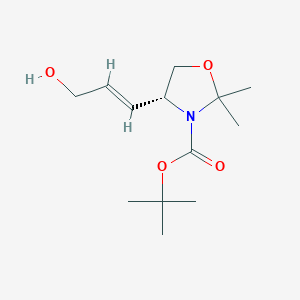
![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
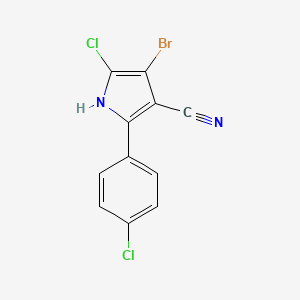
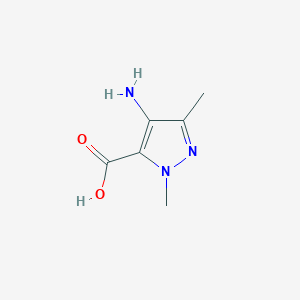
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

